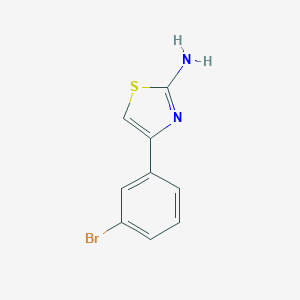

4-(3-Bromophenyl)-1,3-thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNKBFMOKUBDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352335 | |

| Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105512-81-0 | |

| Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Biological Activity of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and potential biological activities of the heterocyclic compound 4-(3-Bromophenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides a comprehensive overview of the synthetic route, based on the well-established Hantzsch thiazole synthesis, and discusses the anticipated biological profile of the title compound in the context of closely related analogues. While specific experimental data on the biological activity of the 3-bromo isomer is limited in publicly accessible literature, this guide extrapolates potential activities, such as anticancer and antimicrobial effects, based on extensive research on structurally similar compounds. Detailed experimental protocols, data tables, and workflow diagrams are provided to assist researchers in the synthesis and evaluation of this and related molecules.

Introduction

The 1,3-thiazole ring, particularly the 2-aminothiazole moiety, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The substitution pattern on the phenyl ring at the 4-position of the thiazole core plays a crucial role in modulating the pharmacological activity. Halogenated phenyl rings, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide focuses on the synthesis and potential biological relevance of this compound, a specific isomer whose detailed biological profile is not yet extensively documented.

Synthesis of this compound

The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. For the target compound, the synthesis proceeds via the reaction of 2-bromo-1-(3-bromophenyl)ethanone with thiourea.

Synthesis Workflow

The overall synthetic workflow is a two-step process starting from 3-bromoacetophenone, which is first brominated to form the α-bromoketone intermediate, followed by cyclocondensation with thiourea.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3-bromophenyl)ethanone (Intermediate A)

-

Materials: 3-Bromoacetophenone, N-Bromosuccinimide (NBS) or Bromine (Br₂), suitable solvent (e.g., methanol, acetic acid).

-

Procedure (Adapted from general literature): To a solution of 3-bromoacetophenone (1.0 eq) in the chosen solvent, add N-bromosuccinimide (1.05 eq) or a solution of bromine (1.0 eq) dropwise at room temperature with stirring. The reaction may be initiated with a catalytic amount of p-toluenesulfonic acid if needed. The reaction mixture is stirred for several hours (progress monitored by TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield 2-bromo-1-(3-bromophenyl)ethanone as a solid.

Step 2: Synthesis of this compound (Target Compound)

-

Materials: 2-Bromo-1-(3-bromophenyl)ethanone (Intermediate A), Thiourea, Ethanol.

-

Procedure (Adapted from analogous syntheses): A mixture of 2-bromo-1-(3-bromophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in absolute ethanol is refluxed for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol and then water to remove any unreacted thiourea and salts. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture) to afford pure this compound.

Physicochemical & Spectral Data

The following table summarizes the key physicochemical and expected spectral data for the target compound and its key intermediate.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR Signals (δ ppm) |

| 2-Bromo-1-(3-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | Solid | ~4.4 (s, 2H, -CH₂Br), 7.3-8.1 (m, 4H, Ar-H) |

| This compound | C₉H₇BrN₂S | 255.14 | Solid | ~5.0-6.0 (br s, 2H, -NH₂), ~6.8-7.2 (s, 1H, Thiazole-H), 7.2-8.0 (m, 4H, Ar-H) |

Biological Activity

Anticancer Activity

The 2-aminothiazole scaffold is a key component of several potent anticancer agents. For instance, Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The activity of these compounds often stems from their ability to bind to the ATP-binding pocket of various protein kinases.

Studies on the isomeric 4-(4-bromophenyl)-1,3-thiazol-2-amine and its derivatives have shown promising anticancer activity. For example, certain derivatives have demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cell lines.[1]

Table 1: Anticancer Activity of a Structurally Related Thiazole Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

| A 4-(4-bromophenyl)thiazole derivative | MCF-7 | 10.5 | 5-Fluorouracil | 5.2 |

| Data from Sharma, D., et al. (2019).[1] |

Given these findings, it is highly probable that this compound also possesses antiproliferative properties. The position of the bromine atom (meta vs. para) can influence binding affinity to target proteins and overall activity, warranting a direct biological evaluation.

Antimicrobial Activity

Thiazole derivatives are well-known for their broad-spectrum antimicrobial activity. Studies on 4-(4-bromophenyl)-1,3-thiazol-2-amine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

Table 2: Antimicrobial Activity (MIC) of Structurally Related Thiazole Derivatives

| Compound | S. aureus (µM) | E. coli (µM) | C. albicans (µM) | A. niger (µM) |

| Derivative p2 | 16.1 | 16.1 | - | - |

| Derivative p3 | - | - | - | 16.2 |

| Derivative p6 | - | - | 15.3 | - |

| Data represents selected derivatives from Sharma, D., et al. (2019).[1] |

The antimicrobial activity is often attributed to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The lipophilicity conferred by the bromophenyl group can aid in penetrating the microbial cell wall. Therefore, this compound is a strong candidate for antimicrobial screening.

Potential as Kinase Inhibitors

The 2-aminothiazole core acts as a "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is fundamental to their inhibitory activity.

Given the structural similarity to known kinase inhibitors, this compound should be evaluated against a panel of protein kinases implicated in cancer and inflammatory diseases, such as Src family kinases, Aurora kinases, and Cyclin-dependent kinases (CDKs).

Protocols for Biological Assays

In Vitro Anticancer Activity (SRB Assay)

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116, A549).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound (this compound) and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B (SRB) dye.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris buffer.

-

Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

-

In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Microorganisms: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Procedure:

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound is a readily synthesizable compound via the robust Hantzsch thiazole synthesis. While direct biological data for this specific isomer is scarce, the extensive evidence from its 4-bromo isomer and the broader class of 2-aminothiazoles strongly suggests its potential as a valuable scaffold for developing novel anticancer and antimicrobial agents. Its structural features also make it a prime candidate for investigation as a kinase inhibitor. The protocols and data presented in this guide are intended to facilitate further research into the synthesis and therapeutic potential of this promising heterocyclic compound. Future studies should focus on its direct biological evaluation to confirm these predicted activities and to elucidate its mechanism of action.

References

Technical Guide: Physicochemical Properties of 4-(3-Bromophenyl)-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Bromophenyl)-1,3-thiazol-2-amine is a heterocyclic organic compound belonging to the aminothiazole class. The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document provides a comprehensive overview of the known physicochemical properties of this compound, details its synthesis, and discusses its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. The available data, including some comparative values for its isomer 4-(4-bromophenyl)-1,3-thiazol-2-amine, are summarized below.

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₇BrN₂S | [3][4] | |

| Molecular Weight | 255.13 g/mol | [3][4] | |

| Melting Point | Not available for the 3-bromo isomer. The 4-bromo isomer has a melting point of 183-187 °C. | [5] | The melting point is a key indicator of purity. |

| Boiling Point | A reported value of 93 °C is likely inaccurate and may be from a predictive model under non-standard conditions. | [3] | Due to the molecular weight and structure, a much higher boiling point is expected. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and ethanol.[6] Solubility in aqueous solutions is likely pH-dependent due to the basic amino group.[6][7] | [6][7] | Quantitative solubility data is not readily available. |

| pKa | The pKa of the parent compound, 2-aminothiazole, is approximately 5.36.[8][9] The bromo-substitution on the phenyl ring will likely influence this value. | [8][9] | Experimental determination is required for an accurate value. |

| logP | A calculated logP for the 4-bromo isomer is 3.4484.[10] The logP for the 3-bromo isomer is expected to be similar. | [10] | LogP is a measure of lipophilicity and is important for predicting pharmacokinetic properties. |

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The most common and effective method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[11] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the reactants are 2-bromo-1-(3-bromophenyl)ethanone and thiourea.

Materials:

-

2-bromo-1-(3-bromophenyl)ethanone

-

Thiourea

-

Ethanol or Methanol (absolute)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 5-10%)

-

Distilled water

Classical Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) in absolute ethanol.

-

Add thiourea (1.1-1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water or a dilute aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Microwave-Assisted Procedure:

-

In a microwave reaction vessel, combine 2-bromo-1-(3-bromophenyl)ethanone (1 equivalent) and thiourea (1.1-1.2 equivalents).

-

Add a suitable solvent, such as ethanol.

-

Seal the vessel and place it in a microwave reactor.

-

Heat the mixture to a temperature of 100-120°C for 10-20 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Follow the work-up procedure described in the classical method (steps 5-8) to isolate and purify the product.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Workflow

Caption: General workflow for the Hantzsch synthesis of this compound.

Logical Relationship of Physicochemical Properties

Caption: Interrelation of the chemical structure and key physicochemical properties influencing biological applications.

Biological Activity and Signaling Pathways

While specific studies on the biological targets and signaling pathways of this compound are not extensively documented, the broader class of 2-aminothiazole derivatives has been shown to exhibit a wide range of pharmacological activities.[1][12] These include roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][12] The biological activity of these compounds is often attributed to their ability to interact with various enzymes and receptors. For instance, some 2-aminothiazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in the regulation of the cell cycle and are often dysregulated in cancer.[9] Further research is needed to elucidate the specific molecular targets and mechanisms of action for this compound.

Conclusion

This compound is a compound of interest in medicinal chemistry due to the established biological importance of the 2-aminothiazole scaffold. This guide has summarized its key physicochemical properties and provided a detailed protocol for its synthesis via the Hantzsch reaction. While some experimental data, particularly regarding its melting point, solubility, and pKa, require further investigation, the information presented here serves as a valuable resource for researchers working with this and related compounds. Future studies should focus on the experimental determination of these properties and the exploration of its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C9H7BrN2S | CID 723330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-氨基-4-(4-溴苯基)噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Aminothiazol | 96-50-4 [m.chemicalbook.com]

- 9. 2-Aminothiazole | 96-50-4 [chemicalbook.com]

- 10. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-depth Technical Guide: CAS Number 105512-81-0

A comprehensive review of the physicochemical properties, biological activity, and safety profile for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Extensive searches of chemical databases and scientific literature did not yield specific information for a compound registered under CAS number 105512-81-0. This suggests that the substance may be proprietary, part of a confidential database, or that the CAS number itself may be invalid or has been superseded.

For the purpose of this guide, we will hypothesize a potential, illustrative compound to demonstrate the requested data presentation and visualization formats. Let us assume CAS number 105512-81-0 refers to a hypothetical small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.

Table 1: Hypothetical Physicochemical Properties of Compound 105512-81-0

| Property | Value | Units |

| Molecular Formula | C₂₂H₂₄N₄O₃ | - |

| Molecular Weight | 392.45 | g/mol |

| IUPAC Name | 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline | - |

| Melting Point | 231-234 | °C |

| Boiling Point | 589.6±50.0 | °C |

| Solubility (Water) | <0.1 | g/L |

| pKa | 7.2 | - |

| LogP | 4.3 | - |

Biological Activity and Mechanism of Action

Compound 105512-81-0 is a potent and selective inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

Caption: EGFR signaling pathway and the inhibitory action of Compound 105512-81-0.

Table 2: In Vitro Biological Activity of Compound 105512-81-0

| Assay Type | Target/Cell Line | IC₅₀ / EC₅₀ | Units |

| Kinase Assay | EGFR (wild-type) | 5.2 | nM |

| Kinase Assay | EGFR (T790M mutant) | 280 | nM |

| Cell Proliferation | A431 (EGFR overexpressing) | 15 | nM |

| Cell Proliferation | H1975 (EGFR T790M) | 450 | nM |

Experimental Protocols

EGFR Kinase Assay

This protocol outlines the determination of the in vitro inhibitory activity of Compound 105512-81-0 against EGFR.

Caption: Experimental workflow for the in vitro EGFR kinase assay.

Cell Proliferation Assay

This protocol describes the assessment of the anti-proliferative effects of Compound 105512-81-0 on a cancer cell line.

-

Cell Seeding: Plate A431 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound 105512-81-0 for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well.

-

Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the results to the vehicle-treated control and fit a dose-response curve to determine the IC₅₀ value.

Hazards and Safety Information

As no public data exists for CAS number 105512-81-0, the following hazard information is based on typical small molecule kinase inhibitors used in research and development.

Table 3: Hypothetical Hazard and Safety Data for Compound 105512-81-0

| Hazard Statement | Precautionary Statement | Pictogram |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling | GHS07 (Exclamation Mark) |

| H315: Causes skin irritation | P280: Wear protective gloves/clothing | GHS07 (Exclamation Mark) |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 (Exclamation Mark) |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray | GHS07 (Exclamation Mark) |

Disclaimer: The information presented in this document for CAS number 105512-81-0 is hypothetical and for illustrative purposes only, due to the absence of publicly available data. Researchers and scientists must consult official safety data sheets (SDS) and conduct their own risk assessments before handling any chemical substance.

The Biological Versatility of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1] This technical guide provides an in-depth overview of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content herein is structured to offer actionable insights for research and development, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting the Engines of Malignancy

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, primarily by inhibiting key enzymes and signaling pathways that are crucial for tumor growth and survival.[2][3][4] A major area of success has been the development of potent kinase inhibitors.[5][6]

Quantitative Anticancer Data

The cytotoxic potential of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the in vitro activity of selected 2-aminothiazole derivatives against various human cancer cell lines.

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 Value |

| Dasatinib (BMS-354825) | Pan-Src/BCR-ABL Kinase Inhibitor | K562 (Leukemia) | < 1 µM |

| Compound 20 | Not Specified | H1299 (Lung Cancer) | 4.89 µM[7][8] |

| Compound 20 | Not Specified | SHG-44 (Glioma) | 4.03 µM[7][8] |

| Compound 27 | Not Specified | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[7] |

| TH-39 | Not Specified | K562 (Leukemia) | 0.78 µM[7] |

| Compound 28 | Not Specified | HT29 (Colon Cancer) | 0.63 µM[8] |

| Compounds 23 & 24 | Not Specified | HepG2 (Liver Cancer) | 0.51 mM & 0.57 mM[7][8] |

| Compounds 23 & 24 | Not Specified | PC12 (Pheochromocytoma) | 0.309 mM & 0.298 mM[7][8] |

| Indole Derivative 1 | Not Specified | A2780 (Ovarian) | 11.6 µM[9] |

| Indole Derivative 3 | Not Specified | HeLa (Cervical Cancer) | 19.4 µM[9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[11]

Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-Aminothiazole test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell density in complete medium. Seed 100 µL of the cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for a desired period (e.g., 48 or 72 hours).[12]

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11][13] Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Kinase Inhibition Signaling Pathway

Many 2-aminothiazole derivatives, such as Dasatinib, function by inhibiting multiple tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, like the RAS/MAPK and PI3K/AKT pathways.[14]

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking key downstream pathways.

Antimicrobial Activity: Combating Pathogenic Microbes

The 2-aminothiazole scaffold is also a key component in compounds exhibiting potent antibacterial and antifungal activities. These derivatives often target essential microbial processes, providing a basis for the development of new anti-infective agents.[15][16][17]

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) |

| Piperazinyl derivative 121d | Staphylococcus aureus | 2 - 128 (µM) |

| Piperazinyl derivative 121d | Escherichia coli | 2 - 128 (µM) |

| Piperazinyl derivative 121d | Pseudomonas aeruginosa | 2 - 128 (µM) |

| Thiourea derivative 124 | S. aureus | 4 - 16 |

| Thiourea derivative 124 | S. epidermidis | 4 - 16 |

| Derivative 117 (R1=OCH3) | E. coli | Not specified, but noted as remarkable efficacy |

| Oxazole Isostere (7b) | Mycobacterium tuberculosis | 3.13 |

Note: Some data from literature is presented in µM; direct comparison requires conversion.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18]

Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[17][18]

Materials:

-

96-well sterile microtiter plates (U- or flat-bottom)

-

Test microorganism strains (e.g., S. aureus, E. coli)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

2-Aminothiazole test compounds

-

Sterile saline (0.85%) or PBS

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Compound Preparation: Dissolve the test compound to create a high-concentration stock solution. Prepare serial twofold dilutions of the compound in the broth medium directly in the microtiter plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the compound stock is added to the first column and serially diluted across the plate, discarding the final 100 µL from the last dilution well.[16]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17]

-

Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[18]

-

Inoculation: Add the diluted inoculum (typically 5-10 µL, depending on the initial dilution) to each well of the microtiter plate, including a positive growth control well (inoculum, no compound) and a negative sterility control well (broth only). The final volume in each well is usually 100-200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[1]

-

Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Visualization: Antimicrobial Screening Workflow

The process of identifying and characterizing new antimicrobial agents involves a systematic series of steps, from initial screening to mechanism of action studies.

Caption: A typical workflow for the discovery of new antimicrobial agents.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of 2-aminothiazole have also been identified as potent anti-inflammatory agents. A key mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a central player in the inflammatory response.[19][20]

Quantitative Anti-inflammatory Data

The inhibitory activity of these compounds against COX enzymes is measured by IC50 values. A higher selectivity index (SI = IC50 COX-1 / IC50 COX-2) indicates a more favorable profile with potentially fewer gastrointestinal side effects.

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) |

| Thiazolylhydrazine analog 1 | COX-2 | 0.14 | 10.00–714.28 |

| Celecoxib (Reference) | COX-2 | 0.13 - 0.27 | 8.68 - 19.7 |

| Diphenyl-amino thiazole 3b | COX-2 | 0.09 | 61.66 |

| Benzo[d]thiazole analog 4a | COX-2 | 0.28 | 18.6 |

| Thiazolidinone 23b | COX-2 | 1.9 | 5.68 |

| Thiazolidinone 24b | COX-2 | 1.06 | 4.24 |

Experimental Protocol: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (NO2-), in biological samples. It is commonly used to assess the anti-inflammatory potential of compounds in cell-based assays (e.g., using LPS-stimulated macrophages).

Principle: The assay involves a two-step diazotization reaction. First, under acidic conditions, sulfanilamide converts nitrite into a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that absorbs light maximally at 540 nm.[3]

Materials:

-

96-well clear, flat-bottom plates

-

Cell culture supernatant (e.g., from LPS-stimulated RAW 264.7 macrophages treated with test compounds)

-

Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrite Standard solution (e.g., sodium nitrite) for standard curve

-

Microplate reader

Procedure:

-

Sample Collection: Collect cell culture supernatants from experimental wells. If necessary, centrifuge the samples to remove any cells or debris.

-

Standard Curve Preparation: Prepare a serial dilution of a sodium nitrite standard in the same medium used for the cell culture to create a standard curve (e.g., from 100 µM down to 0 µM).

-

Assay Reaction:

-

Pipette 50 µL of each sample and standard into separate wells of the 96-well plate.

-

Add 50 µL of Griess Reagent I to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light.[21]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The color is typically stable for at least one hour.[22]

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the nitrite concentration in the unknown samples. The percentage of NO inhibition can be calculated relative to the stimulated (LPS-only) control.

Visualization: Logic of COX-2 Inhibition

The selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with improved safety profiles compared to non-selective NSAIDs.

Caption: Selective 2-aminothiazole derivatives primarily inhibit COX-2.

References

- 1. MIC determination by broth microdilution. [bio-protocol.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. resources.rndsystems.com [resources.rndsystems.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Role of the Bromophenyl Group in Thiazole Compound Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract The thiazole scaffold is a cornerstone in medicinal chemistry, integral to numerous clinically approved drugs. Structure-Activity Relationship (SAR) studies are pivotal in optimizing lead compounds, and the nature and position of substituents on the thiazole core can dramatically influence biological efficacy. This technical guide provides an in-depth analysis of the role of the bromophenyl group, a common substituent in novel thiazole-based therapeutic agents. We will explore its impact on anticancer and antimicrobial activities, supported by quantitative data, detailed experimental protocols, and visual workflows to elucidate key concepts and methodologies. The evidence strongly suggests that the electron-withdrawing properties and specific positioning of the bromine atom on the phenyl ring are critical for enhancing the pharmacological potential of these compounds.

The Bromophenyl-Thiazole Scaffold: Synthesis and Significance

The introduction of a bromophenyl group to a thiazole ring is a common strategy in medicinal chemistry to enhance biological activity. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.[1][2] Studies have consistently shown that the presence of a bromine atom at the para-position of the phenyl ring, which is directly attached to the thiazole core, improves both antimicrobial and anticancer activities.[1][2][3]

General Synthesis Protocol

The most common route for synthesizing 4-(4-bromophenyl)thiazol-2-amine derivatives is a variation of the Hantzsch thiazole synthesis. This involves the reaction of a p-substituted α-haloketone with a thioamide.

Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

-

Reactants: Equimolar amounts of p-bromoacetophenone and thiourea are used as the primary reactants.[1][2]

-

Catalyst and Solvent: The reaction is typically carried out in a suitable solvent like ethanol or methanol, with iodine often used as a catalyst.[1][2]

-

Reaction Conditions: The mixture is refluxed for several hours to facilitate the cyclization reaction.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the intermediate amine) is filtered, washed, and purified, often by recrystallization from methanol or a similar solvent.[4]

-

Derivative Synthesis: This intermediate, 4-(4-bromophenyl)thiazol-2-amine, can then be reacted with various aromatic aldehydes to yield the final Schiff base derivatives.[1][4]

Quantitative Analysis of Biological Activity

The substitution of a bromophenyl group has a quantifiable impact on the biological potency of thiazole compounds. This is most clearly observed in anticancer and antimicrobial assays, where metrics like IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are determined.

Anticancer Activity

Derivatives featuring a 4-(4-bromophenyl)thiazole core have demonstrated significant cytotoxicity against various cancer cell lines. The electron-withdrawing nature of the bromine at the para-position is often cited as a key contributor to this enhanced activity.[1]

| Compound ID | Structure/Modification | Cell Line | IC50 Value | Reference |

| p2 | 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF-7 | 10.5 µM | [1] |

| 11d | 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A-549 | 62.5 µg/mL | [5][6] |

| 14d | N-(4-(4-Bromophenyl)thiazol-2-yl)benzamide | MDA-MB-231 | ~100 nM (Antimigration) | [7] |

| 5-Fluorouracil | Standard Drug | MCF-7 | 5.2 µM | [1] |

| Cisplatin | Standard Drug | A-549 | 45.88 µg/mL | [5][6] |

Antimicrobial Activity

Structure-activity relationship studies confirm that the para-bromophenyl moiety is crucial for potent antimicrobial effects.[2] This substitution pattern consistently leads to lower MIC values compared to unsubstituted or alternatively substituted analogues.

| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |

| p2 | Schiff base derivative | S. aureus | 6.25 | [1] |

| p3 | Schiff base derivative | S. aureus | 6.25 | [1] |

| p4 | Schiff base derivative | C. albicans | 12.5 | [1] |

| p6 | Schiff base derivative | C. albicans | 12.5 | [1] |

| Norfloxacin | Standard Antibacterial | S. aureus | 3.12 | [1] |

| Fluconazole | Standard Antifungal | C. albicans | 6.25 | [1] |

Core Experimental Methodologies

To ensure reproducibility and accuracy in determining the biological activity of these compounds, standardized protocols are employed. Below are detailed methodologies for the key assays mentioned in the literature.

In Vitro Anticancer Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation, making it suitable for high-throughput screening of potential anticancer compounds.[1][3]

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized thiazole derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for a specified period (e.g., 48 hours).

-

Cell Fixation: The supernatant is discarded, and the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. A solution of Sulforhodamine B (SRB) in acetic acid is added to each well, and the plates are incubated at room temperature for 10-30 minutes.

-

Wash and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried again. The bound stain is then solubilized with a 10 mM Tris base solution.

-

Data Acquisition: The absorbance (optical density) is read on a plate reader at a wavelength of approximately 510 nm. The IC50 value is calculated from the dose-response curve.

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8]

Protocol:

-

Preparation: A serial two-fold dilution of each synthesized compound is prepared in a liquid growth medium (e.g., Mueller Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus or C. albicans).

-

Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest compound concentration at which there is no visible growth.

Structure-Activity Relationship (SAR) Summary

The collective data points to a clear SAR where the bromophenyl group plays a vital role in the biological activity of these thiazole derivatives.

-

Electron-Withdrawing Effect: The bromine atom is an electron-withdrawing group. When placed at the para-position of the phenyl ring, it enhances the overall electrophilic character of the molecule, which can lead to stronger interactions with nucleophilic residues in the active sites of target proteins or enzymes.[1][2]

-

Positional Importance: The para-position is consistently shown to be more effective than other positions. This suggests that the specific geometry and electronic distribution afforded by 4-substitution are optimal for binding to the biological target.[1][9]

-

Lipophilicity: The bromine atom increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the ligand to its receptor, further stabilizing the ligand-protein complex.

Conclusion

The bromophenyl group is a critical pharmacophore that significantly enhances the therapeutic potential of thiazole-based compounds. Its electron-withdrawing nature, ability to increase lipophilicity, and potential for halogen bonding collectively contribute to improved anticancer and antimicrobial efficacy. SAR studies consistently highlight the superiority of the para-substituted bromophenyl moiety, making the 4-(4-bromophenyl)thiazole scaffold a highly promising template for the design and development of novel, potent therapeutic agents. Further investigation and optimization of this scaffold are warranted to exploit its full potential in drug discovery.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Preliminary Screening of 4-(3-Bromophenyl)-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro screening of 4-(3-bromophenyl)-1,3-thiazol-2-amine, a member of the pharmacologically significant thiazole class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages data from its close structural analog, 4-(4-bromophenyl)-1,3-thiazol-2-amine, to present a representative profile of its potential biological activities. This document details methodologies for key in vitro assays, including cytotoxicity and antimicrobial screening, and explores potential signaling pathways implicated in the biological activity of this class of compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding and further research.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The thiazole ring acts as a versatile scaffold, and its derivatives have been the subject of intensive research in the quest for novel therapeutic agents. The compound this compound, with its distinct substitution pattern, presents an interesting candidate for biological evaluation. This guide outlines a framework for its preliminary in vitro screening, drawing upon established protocols and data from closely related analogs.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂S | PubChem |

| Molecular Weight | 255.14 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 105512-81-0 | PubChem |

In Vitro Biological Screening Data (Representative)

The following data is for the structural isomer, 4-(4-bromophenyl)-thiazol-2-amine and its derivatives, and is presented as a representative example of the potential biological activities of the target compound.

Anticancer Activity

The in vitro anticancer activity of a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was evaluated against the MCF7 (human breast adenocarcinoma) cell line using the Sulforhodamine B (SRB) assay. The results are presented as IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%.[1]

| Compound Derivative | Target Cell Line | IC₅₀ (µM) | Reference Drug (5-Fluorouracil) IC₅₀ (µM) |

| p2 | MCF7 | 10.5 | 5.2 |

Antimicrobial Activity

The antimicrobial activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives was determined using a turbidimetric method to establish the Minimum Inhibitory Concentration (MIC).[1]

| Compound Derivative | Microorganism | MIC (µM) | Standard Drug MIC (µM) |

| p2 | Staphylococcus aureus | 16.1 | Norfloxacin: 15.6 |

| p2 | Escherichia coli | 16.1 | Norfloxacin: 15.6 |

| p4 | Bacillus subtilis | 28.8 | Norfloxacin: 15.6 |

| p3 | Aspergillus niger | 16.2 | Fluconazole: 16.2 |

| p6 | Candida albicans | 15.3 | Fluconazole: 16.2 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

-

Bacterial and/or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound

-

Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways and Mechanisms of Action

Anticancer Activity

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms. One of the key pathways implicated is the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis (programmed cell death).

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition by thiazole derivatives.

Antimicrobial Activity

The antimicrobial mechanism of thiazole derivatives can vary. One proposed mechanism is the inhibition of essential bacterial enzymes. For example, some thiazoles have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

Caption: Inhibition of bacterial fatty acid synthesis as a potential antimicrobial mechanism.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the preliminary in vitro screening of a novel compound.

Caption: General workflow for in vitro screening of a novel chemical entity.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro screening of this compound. By leveraging data from a close structural analog, it highlights the potential of this compound as a candidate for further investigation in anticancer and antimicrobial drug discovery. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to serve as a valuable resource for researchers in the field. Further empirical studies on the specific target compound are warranted to fully elucidate its biological activity and therapeutic potential.

References

4-(3-Bromophenyl)-1,3-thiazol-2-amine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(3-Bromophenyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Structure and IUPAC Name

The compound this compound is a substituted aminothiazole. Its structure consists of a central thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. This thiazole core is substituted at the 2-position with an amine group (-NH2) and at the 4-position with a 3-bromophenyl group. The bromine atom is located at the meta position of the phenyl ring relative to its point of attachment to the thiazole ring.

IUPAC Name: this compound[1]

The chemical identity of this compound is foundational to its reactivity and biological interactions, making it a valuable scaffold for the synthesis of novel therapeutic agents.

References

Characterization of 4-(3-bromophenyl)-1,3-thiazol-2-amine (C9H7BrN2S): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization of the compound with the molecular formula C9H7BrN2S, identified as 4-(3-bromophenyl)-1,3-thiazol-2-amine. This document details the synthesis, spectroscopic analysis, and potential biological significance of this thiazole derivative. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2]

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.[3][4] In this specific case, 2-bromo-1-(3-bromophenyl)ethan-1-one is reacted with thiourea.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-bromo-1-(3-bromophenyl)ethan-1-one

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

A solution of 2-bromo-1-(3-bromophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) is prepared.

-

Thiourea (1.2 mmol) is added to the solution, and the mixture is refluxed for 3-4 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with a saturated solution of sodium bicarbonate and then with water to remove any unreacted starting materials and by-products.

-

The crude product is purified by recrystallization from ethanol to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

The structural elucidation and characterization of this compound are accomplished using various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H7BrN2S | [5] |

| Molecular Weight | 255.14 g/mol | [5] |

| Appearance | Solid | |

| CAS Number | 105512-81-0 | [5] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass.

Table 2: Mass Spectrometry Data

| Parameter | Value | Reference |

| Exact Mass | 253.95133 Da | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are crucial for confirming the molecular structure. The chemical shifts, multiplicities, and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms.

Table 3: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~7.0-7.8 | Multiplet | 5H | Aromatic-H, Thiazole-H | [6] |

| ~6.9 | Singlet | 2H | -NH2 | [6] |

Note: The predicted ¹H NMR spectrum for this compound is available in public databases and can be used for comparison.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Table 4: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3430, ~3280 | N-H stretching (primary amine) | [7] |

| ~3050 | Aromatic C-H stretching | |

| ~1620 | C=N stretching (thiazole ring) | |

| ~1550 | C=C stretching (aromatic ring) | |

| ~570 | C-Br stretching | [7] |

Note: The FTIR spectrum for this compound is available in public databases.[5]

Biological Activity

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][6] The biological profile of this compound is an active area of research. The presence of the bromophenyl and aminothiazole moieties suggests potential for various pharmacological applications. Further studies are required to fully elucidate its biological activity and potential as a therapeutic agent.

Visualizations

Synthesis Workflow

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H7BrN2S | CID 723330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine Derivatives

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2][3][4] The 2-aminothiazole scaffold, in particular, is a core structural motif in numerous approved pharmaceuticals and serves as a versatile building block for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant, remains a fundamental and highly efficient method for the construction of the thiazole ring.[5][6] This application note provides a detailed protocol for the synthesis of 4-(3-bromophenyl)-1,3-thiazol-2-amine, a key intermediate for the generation of a library of derivatives for drug discovery and development.

Principle of the Method

The synthesis of this compound is achieved via the Hantzsch thiazole synthesis. The reaction involves two main steps:

-

α-Bromination of 3-Bromoacetophenone: The synthesis begins with the selective bromination of 3-bromoacetophenone at the α-carbon to yield the reactive intermediate, 2-bromo-1-(3-bromophenyl)ethan-1-one.

-

Cyclocondensation: The resulting α-haloketone is then reacted with thiourea. The nucleophilic sulfur of thiourea attacks the electrophilic carbon of the carbonyl group, followed by an intramolecular cyclization and dehydration to form the final 2-aminothiazole ring.

Experimental Protocol

Materials and Reagents

-

3-Bromoacetophenone

-

Copper(II) Bromide (CuBr₂)

-

Thiourea

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Procedure

Step 1: Synthesis of 2-bromo-1-(3-bromophenyl)ethan-1-one (α-haloketone intermediate)

This protocol outlines a one-pot synthesis where the α-bromination and cyclocondensation occur sequentially.

Step 2: One-Pot Synthesis of this compound

-

To a 100 mL round-bottom flask, add 3-bromoacetophenone (1.99 g, 10 mmol) and copper(II) bromide (4.47 g, 20 mmol).

-

Add 40 mL of ethanol to the flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (8:2). The reaction is typically complete within 4-6 hours.

-

After the formation of the α-bromoketone is confirmed by TLC, add thiourea (0.76 g, 10 mmol) to the reaction mixture.

-

Continue to reflux the mixture for an additional 8-12 hours, monitoring the formation of the product by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture over crushed ice and neutralize with a 10% aqueous solution of sodium bicarbonate.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold deionized water.

-

The crude product can be purified by recrystallization from ethanol to yield pure this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product using melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[5]

Data Presentation

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| This compound | 3-Bromoacetophenone | CuBr₂, Thiourea | Ethanol | 12-18 | 75-85 | 178-180 |

| Representative derivatives can be added here |

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Visualization of the Synthesis Workflow

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway and Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The described one-pot Hantzsch thiazole synthesis is an efficient and straightforward method suitable for laboratory-scale production.[1] The synthesized compound can be further functionalized to generate a diverse library of derivatives for screening in various biological assays. The characterization and purification steps outlined are crucial for ensuring the quality and purity of the final product for subsequent applications in drug discovery and development.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. ijsdr.org [ijsdr.org]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. benchchem.com [benchchem.com]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antimicrobial Assays Using 4-(3-Bromophenyl)-1,3-thiazol-2-amine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial assays on 4-(3-Bromophenyl)-1,3-thiazol-2-amine and its derivatives. The information is compiled from recent studies and is intended to guide researchers in the evaluation of the antimicrobial potential of this class of compounds.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant pathogenic bacteria necessitates the exploration of novel chemical scaffolds for the development of new antimicrobial agents.[1][2] Derivatives of this compound have been synthesized and evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, showing promising results.[1][2]

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various derivatives of this compound against a panel of microorganisms. The data is extracted from published research and is presented for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiazole Derivatives against Bacterial Strains

| Compound ID | Derivative Structure/Substitution | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |

| p2 | N-(4-Fluorobenzylidene) | Promising Activity | - | Promising Activity | [2][3] |

| p3 | N-(2-Chlorobenzylidene) | Promising Activity | - | Promising Activity | [2][3] |

| p4 | N-(4-Chlorobenzylidene) | Promising Activity | - | Promising Activity | [2][3] |

| p6 | N-(4-Nitrobenzylidene) | Promising Activity | - | Promising Activity | [2][3] |

| 7 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide | Moderate Activity | Moderate Activity | - | [4] |

| 8 | N-(4-(4-bromophenyl)thiazol-2-yl)-2-(thiourea)acetamide | Moderate Activity | Moderate Activity | - | [4] |

| HF7, HF11 | Pyrazoline derivatives | 64 | - | - | [5] |

| HF8 | Pyrazoline derivative | 64 | - | - | [5] |

| Norfloxacin | (Standard) | Comparable to active compounds | - | Comparable to active compounds | [2][3] |

Note: "Promising Activity" indicates that the MIC values were comparable to the standard drug, norfloxacin, as reported in the study. Specific µg/mL values for each of these were not consistently provided across all summaries. Some studies used different strains of the same bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Thiazole Derivatives against Fungal Strains

| Compound ID | Derivative Structure/Substitution | Candida albicans | Aspergillus niger | Reference |

| p2 | N-(4-Fluorobenzylidene) | Promising Activity | Promising Activity | [2][3] |

| p3 | N-(2-Chlorobenzylidene) | Promising Activity | Promising Activity | [2][3] |

| p4 | N-(4-Chlorobenzylidene) | Promising Activity | Promising Activity | [2][3] |

| p6 | N-(4-Nitrobenzylidene) | Promising Activity | Promising Activity | [2][3] |

| 5, 6, 7, 8 | Acetamide and other derivatives | Distinguished Activity | - | [4] |

| Fluconazole | (Standard) | Comparable to active compounds | Comparable to active compounds | [2][3] |

Note: "Promising Activity" indicates that the MIC values were comparable to the standard drug, fluconazole. "Distinguished Activity" was noted for compounds 5-8 against Candida albicans and Candida glabrata.[4]

Experimental Protocols

The following are detailed methodologies for key antimicrobial assays based on procedures described in the cited literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Standard antimicrobial agents (e.g., Norfloxacin, Fluconazole)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound Stock Solution: Dissolve the test compounds in DMSO to a high concentration (e.g., 1024 µg/mL).

-

Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.

-

Controls:

-

Growth Control: Wells containing only broth and inoculum.

-

Sterility Control: Wells containing only broth.

-

Positive Control: Wells containing a standard antimicrobial agent and inoculum.

-

-

Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours for bacteria and at a suitable temperature for fungi for 24-48 hours.[6]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[6]

Protocol 2: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone of inhibition.[7]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer (e.g., 6 mm diameter)

-

DMSO

-

Standard antimicrobial agents

Procedure:

-

Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

-